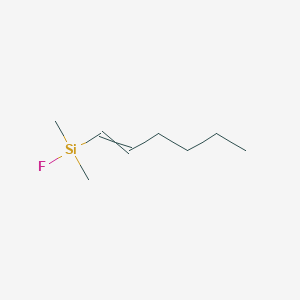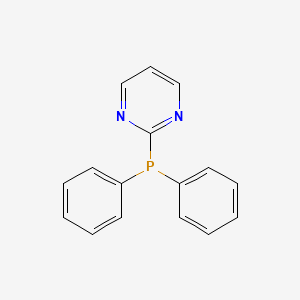![molecular formula C12H18N2O2 B12568382 N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea CAS No. 189500-72-9](/img/structure/B12568382.png)
N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is a chemical compound with the molecular formula C11H16N2O2 It is known for its unique structure, which includes a hydroxypropan-2-yl group attached to a phenyl ring, and a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea typically involves the reaction of 4-(1-Hydroxypropan-2-yl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethylurea moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethanone: Shares a similar hydroxypropan-2-yl group but differs in the presence of an ethanone moiety.
N-[4-(1-Hydroxypropan-2-yl)phenyl]-N’-methylurea: Similar structure but with a methylurea group instead of a dimethylurea group.
Uniqueness
N’-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
189500-72-9 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-[4-(1-hydroxypropan-2-yl)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C12H18N2O2/c1-9(8-15)10-4-6-11(7-5-10)13-12(16)14(2)3/h4-7,9,15H,8H2,1-3H3,(H,13,16) |
Clave InChI |
MPUWAWYJXIJYDM-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=CC=C(C=C1)NC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
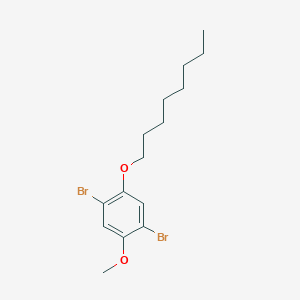
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
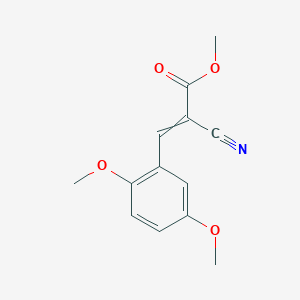

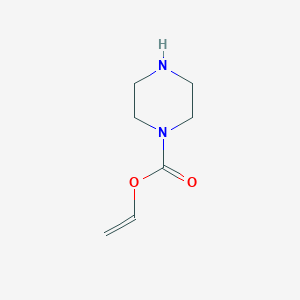
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)

